molecular formula C8H14N2O6 B1440702 Bis(2-methoxyethyl) diazene-1,2-dicarboxylate CAS No. 940868-64-4

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate

Cat. No. B1440702
M. Wt: 234.21 g/mol
InChI Key: PGHKJMVOHWKSLJ-UHFFFAOYSA-N
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Patent
US07947816B2

Procedure details

1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (45 g, 191 mmol), pyridine (15.09 g, 191 mmol), and toluene (450 ml) were added to a 1000 ml flask, and N-bromosuccinimide (37.31 g, 210 mmol) was slowly added thereto at 20° C., followed by allowing the reaction to proceed for two hours. After the reaction, the solution was washed with water (180 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (39.26 g, yield: 88.0%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
15.09 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
37.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([NH:8][NH:9][C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[O:11])=[O:7].N1C=CC=CC=1.BrN1C(=O)CCC1=O>C1(C)C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([N:8]=[N:9][C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[O:11])=[O:7]

Inputs

Step One
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
45 g
Type
reactant
Smiles
COCCOC(=O)NNC(=O)OCCOC
Name
Quantity
15.09 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
37.31 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the solution was washed with water (180 mL, ×2)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOC(=O)N=NC(=O)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 39.26 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07947816B2

Procedure details

1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (45 g, 191 mmol), pyridine (15.09 g, 191 mmol), and toluene (450 ml) were added to a 1000 ml flask, and N-bromosuccinimide (37.31 g, 210 mmol) was slowly added thereto at 20° C., followed by allowing the reaction to proceed for two hours. After the reaction, the solution was washed with water (180 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (39.26 g, yield: 88.0%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
15.09 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
37.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([NH:8][NH:9][C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[O:11])=[O:7].N1C=CC=CC=1.BrN1C(=O)CCC1=O>C1(C)C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([N:8]=[N:9][C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[O:11])=[O:7]

Inputs

Step One
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
45 g
Type
reactant
Smiles
COCCOC(=O)NNC(=O)OCCOC
Name
Quantity
15.09 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
37.31 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the solution was washed with water (180 mL, ×2)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOC(=O)N=NC(=O)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 39.26 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07947816B2

Procedure details

1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (45 g, 191 mmol), pyridine (15.09 g, 191 mmol), and toluene (450 ml) were added to a 1000 ml flask, and N-bromosuccinimide (37.31 g, 210 mmol) was slowly added thereto at 20° C., followed by allowing the reaction to proceed for two hours. After the reaction, the solution was washed with water (180 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (39.26 g, yield: 88.0%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
15.09 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
37.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([NH:8][NH:9][C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[O:11])=[O:7].N1C=CC=CC=1.BrN1C(=O)CCC1=O>C1(C)C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]([N:8]=[N:9][C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[O:11])=[O:7]

Inputs

Step One
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
45 g
Type
reactant
Smiles
COCCOC(=O)NNC(=O)OCCOC
Name
Quantity
15.09 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
37.31 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the solution was washed with water (180 mL, ×2)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOC(=O)N=NC(=O)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 39.26 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.